

# Spectroscopic Profiling & Quality Control: 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-Methoxy-4-(2-methoxyethoxy)benzoic acid
CAS No.:	247569-94-4
Cat. No.:	B2976881

[Get Quote](#)

## Molecular Profile & Synthetic Context

Before engaging in spectroscopic analysis, one must understand the structural origin of the molecule to anticipate impurities. This compound is typically synthesized via the O-alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

- IUPAC Name: **3-Methoxy-4-(2-methoxyethoxy)benzoic acid**

- CAS Number: 247569-94-4

- Molecular Formula:

[1]

- Molecular Weight: 226.23 g/mol

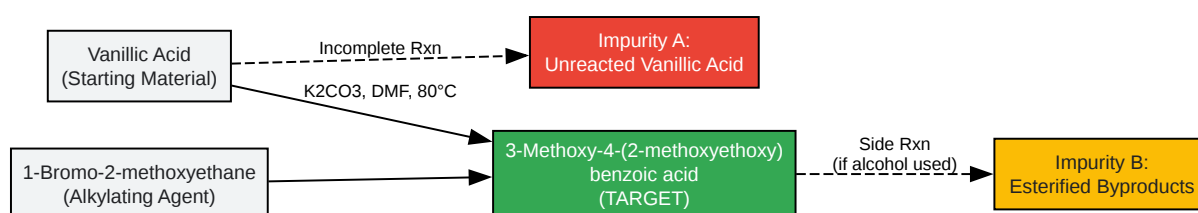
- Key Structural Features:

- Benzoic Acid Core: Provides acidic proton and conjugated UV chromophore.

- 3-Methoxy Group: Electron-donating group (EDG) affecting aromatic coupling constants.
- 4-(2-Methoxyethoxy) Tail: A short PEG-like chain that significantly alters solubility compared to the parent vanillic acid.

## Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis logic and potential impurities that spectroscopy must detect (e.g., unreacted Vanillic Acid or hydrolysis byproducts).



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway showing the origin of the target molecule and potential critical quality attributes (CQAs).

## Spectroscopic Characterization Strategy

To validate the structure and purity, a multi-modal approach is required. The primary challenge is distinguishing the 2-methoxyethoxy tail from the 3-methoxy group and ensuring the carboxylic acid is intact.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d<sub>6</sub> is the preferred solvent.

- Reasoning: It ensures complete solubility of the carboxylic acid and prevents the exchange of the acidic proton (–COOH), allowing it to be visible as a broad singlet, which often disappears in

**Predicted**

**H NMR Assignment (400 MHz, DMSO-d6)**

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Justification
12.60 - 12.90	Broad Singlet	1H	-COOH	Acidic proton; shift varies with concentration/wa ter content.
7.55	dd ( Hz)	1H	Ar-H (C6)	Deshielded by ortho-carbonyl; couples with C5 (ortho) and C2 (meta).
7.45	d ( Hz)	1H	Ar-H (C2)	Meta-coupling only; deshielded by carbonyl.
7.05	d ( Hz)	1H	Ar-H (C5)	Shielded by adjacent alkoxy group (ortho- effect).
4.15 - 4.20	Triplet ( Hz)	2H	Ar-O-CH <sub>2</sub> -	Methylene directly attached to the electron- withdrawing phenoxy ring.
3.82	Singlet	3H	Ar-OCH <sub>3</sub>	Methoxyl group at position 3.
3.65 - 3.70	Triplet ( Hz)	2H	-CH <sub>2</sub> -O-Me	Methylene adjacent to the terminal aliphatic ether.
3.32	Singlet	3H	-CH <sub>2</sub> -O-CH <sub>3</sub>	Terminal aliphatic methoxy group.

Critical Validation Check: The integration ratio between the aromatic region and the aliphatic region must be 3:10 (3 aromatic protons vs. 2+3+2+3 aliphatic protons). Any deviation suggests contamination with Vanillic acid (which lacks the 7 aliphatic protons of the tail).

## C NMR Key Signals[2]

- Carbonyl (C=O): ~167 ppm.
- Aromatic C-O: ~152 ppm (C4) and ~148 ppm (C3).
- Aliphatic Linkers: ~68-71 ppm (PEG chain carbons).
- Methoxy Carbons: ~55 ppm (Ar-OMe) vs ~58 ppm (Aliphatic-OMe).

## Infrared (IR) Spectroscopy (ATR Method)

IR is used primarily for "fingerprinting" to confirm the presence of the carboxylic acid dimer and ether linkages.

- 2500–3300  $\text{cm}^{-1}$  (Broad): O–H stretch of carboxylic acid (dimer).
- 1680–1700  $\text{cm}^{-1}$  (Strong): C=O stretching (Benzoic acid derivative).
- 1580–1600  $\text{cm}^{-1}$ : C=C aromatic skeletal vibrations.
- 1260–1275  $\text{cm}^{-1}$ : C–O stretching (Aryl alkyl ether).
- 1100–1150  $\text{cm}^{-1}$ : C–O–C stretching (Aliphatic ether of the methoxyethoxy chain).

## Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred due to the carboxylic acid.
- Molecular Ion:  
  
at  $m/z$  225.2.
- Fragmentation: Expect loss of

(m/z 44) or cleavage of the methoxyethyl chain.

## Experimental Protocol: Purity Assessment

This protocol ensures the material is suitable for use as a pharmaceutical intermediate.

### Reagents & Equipment[2][3]

- Solvent: DMSO-d6 (99.8% D) with 0.03% TMS.
- Standard: **3-Methoxy-4-(2-methoxyethoxy)benzoic acid** (Reference Standard, >99%).
- Instrument: 400 MHz NMR or higher.

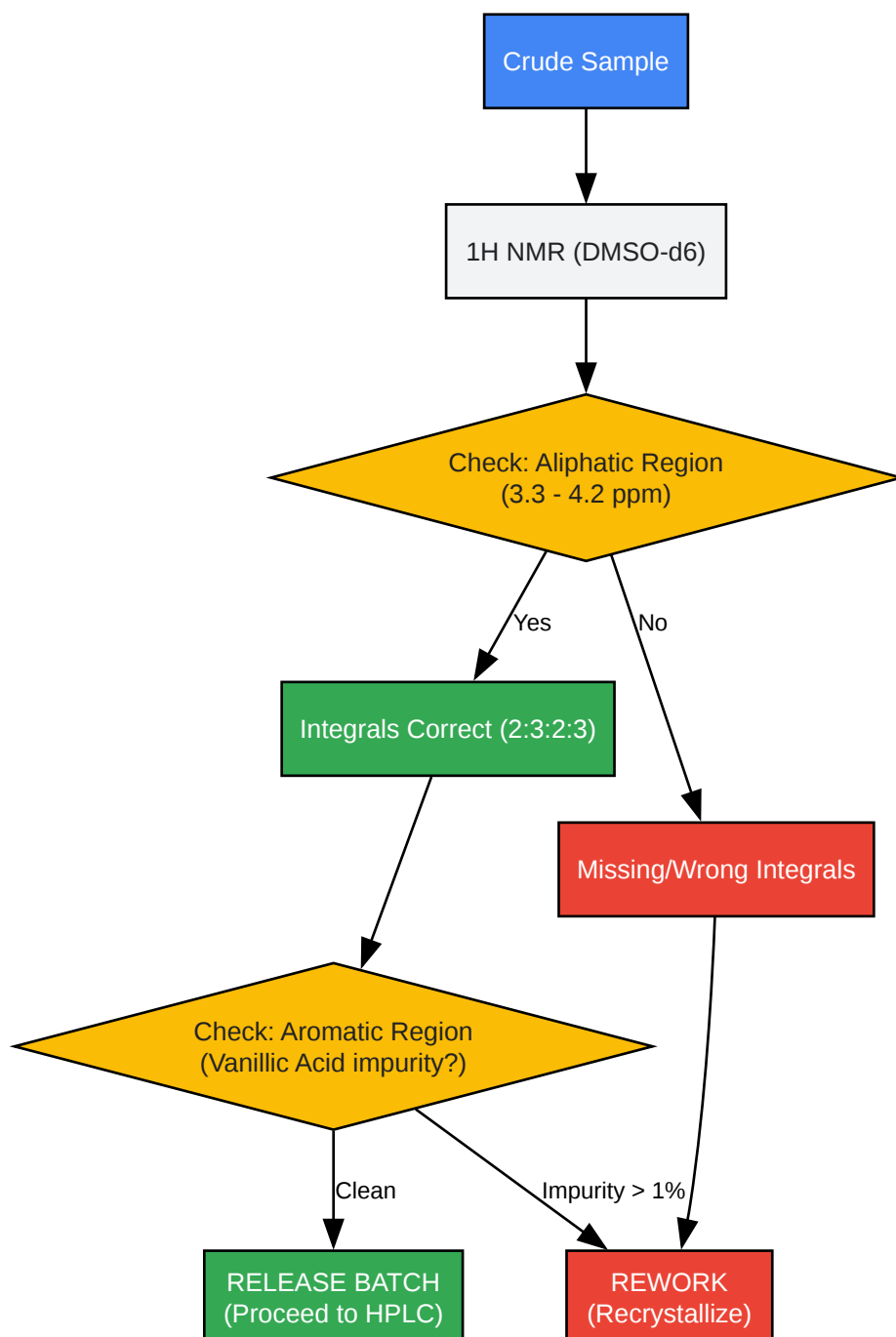
### Step-by-Step Workflow

- Sample Preparation:
  - Weigh 10-15 mg of the sample into a clean vial.
  - Add 0.6 mL of DMSO-d6.
  - Critical Step: Sonicate for 30 seconds. The PEG-like tail can cause crystal packing that resists passive dissolution; sonication ensures homogeneity.
- Acquisition:
  - Set probe temperature to 298 K (25°C).
  - Acquire 16 scans (minimum) with a relaxation delay (d1) of 5 seconds to ensure quantitative integration of the carboxylic proton.
- Data Processing & Logic Check:
  - Phase and baseline correct.
  - Reference DMSO residual peak to 2.50 ppm.

- Decision Gate: If the doublet at 7.05 ppm (H5) shows a "roofing effect" or splitting  $>8.5$  Hz, check for ortho-isomers (impurities from regio-selective alkylation errors).

## Analytical Decision Tree

Use the following logic flow to determine batch release.



[Click to download full resolution via product page](#)

Figure 2: Analytical decision tree for batch release based on NMR data.

## Applications & Significance

This molecule is not merely a laboratory curiosity; it is a vital intermediate in the synthesis of EGFR and Src kinase inhibitors.

- **Bosutinib Synthesis:** Research indicates that **3-methoxy-4-(2-methoxyethoxy)benzoic acid** is a structural analog to intermediates used in Bosutinib manufacturing. The introduction of the methoxyethoxy chain improves the water solubility of the final drug candidate compared to simple methoxy substituents.
- **Liquid Crystals:** Benzoic acid derivatives with alkoxy tails are common mesogens. The flexibility of the ethylene glycol linker lowers the melting point and stabilizes nematic phases.

## References

- Yin, L., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." *Molecules*, 15(6), 4261-4266. (Provides context on alkylation of vanillic acid derivatives). [\[Link\]](#)
- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-methoxy-4-methyl- (Related Structure for Spectral Comparison). NIST Chemistry WebBook.[\[3\]](#)[\[4\]](#) [\[Link\]](#)  
[\[3\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [[fluorochem.co.uk](http://fluorochem.co.uk)]
- [2. mdpi.com](http://2.mdpi.com) [[mdpi.com](http://mdpi.com)]
- [3. Benzoic acid, 3-methoxy-4-methyl-](#) [[webbook.nist.gov](http://webbook.nist.gov)]

- 4. Benzoic acid, 3-methoxy-4-methyl- [[webbook.nist.gov](http://webbook.nist.gov)]
- To cite this document: BenchChem. [Spectroscopic Profiling & Quality Control: 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2976881/docs#spectroscopic-profiling-quality-control-3-methoxy-4-2-methoxyethoxy-benzoic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)